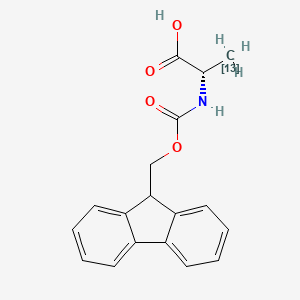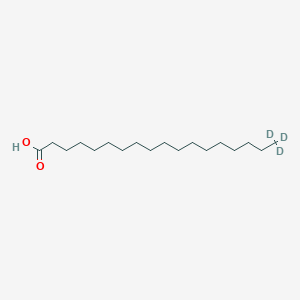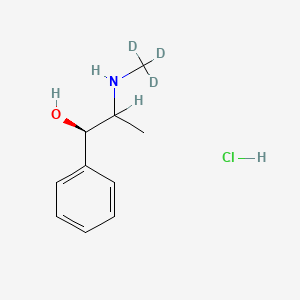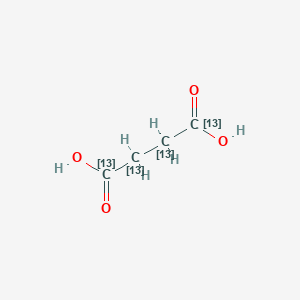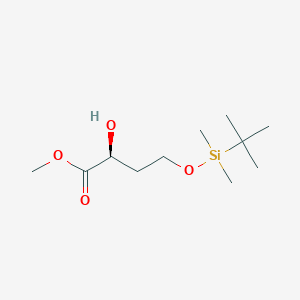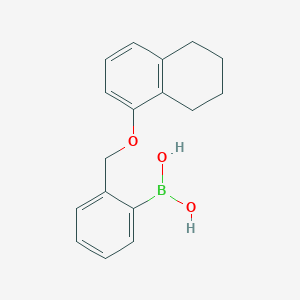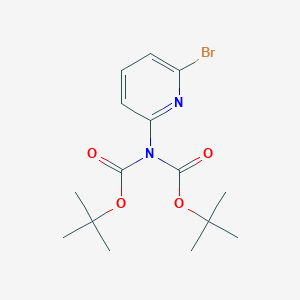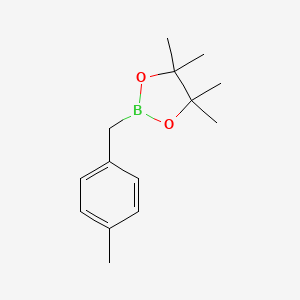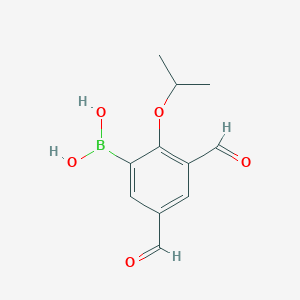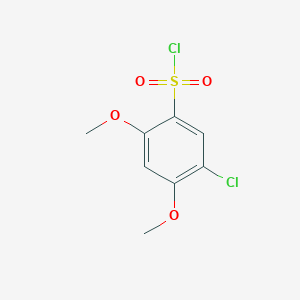
5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a chemical compound with a molecular weight of 271.12 . It is a compound that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride can be achieved from 2,5-dimethoxybenzenesulfonic acid . It can also be obtained from the reaction between chlorosulfonic acid and 1,4-dimethoxybenzene .Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-2,4-dimethoxybenzenesulfonyl chloride . The InChI code for this compound is 1S/C8H8Cl2O4S/c1-13-6-4-7 (14-2)8 (3-5 (6)9)15 (10,11)12/h3-4H,1-2H3 .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . The most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes .Physical And Chemical Properties Analysis
5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride appears as yellow crystals or crystalline powder . It has a melting point of 154-156 degrees Celsius .Wissenschaftliche Forschungsanwendungen
“5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 78046-28-3 . It has a molecular weight of 271.12 . This compound is used in various chemical reactions, but specific applications or experimental procedures are not readily available in the sources I have access to.
-
Organic Chemistry - Electrophilic Aromatic Substitution
- Sulfonyl chlorides, like “5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride”, can be useful intermediates in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks a carbon atom of the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon, forming a substitution product .
-
Synthesis of Benzene Derivatives
-
Friedel-Crafts Alkylation
-
Organic Chemistry - Electrophilic Aromatic Substitution
- Sulfonyl chlorides, like “5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride”, can be useful intermediates in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks a carbon atom of the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon, forming a substitution product .
-
Synthesis of Benzene Derivatives
-
Friedel-Crafts Alkylation
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloro-2,4-dimethoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S/c1-13-6-4-7(14-2)8(3-5(6)9)15(10,11)12/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTZVKXMOKCJPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507711 |
Source


|
| Record name | 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | |
CAS RN |
78046-28-3 |
Source


|
| Record name | 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

